N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
N'-[(E)-(2-Methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative. Its core structure consists of a tetrahydrocyclopenta[c]pyrazole ring linked to a hydrazide group substituted with a 2-methoxyphenyl moiety. The methoxy group at the ortho position of the phenyl ring contributes to its electronic and steric profile, influencing solubility, binding interactions, and metabolic stability.
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-21-13-8-3-2-5-10(13)9-16-19-15(20)14-11-6-4-7-12(11)17-18-14/h2-3,5,8-9H,4,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
FSPIBRZEBRVOPO-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=NNC3=C2CCC3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NNC3=C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Impact of Solvent on Schiff Base Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | HCl | 78 | 90 |
| Methanol | HCl | 65 | 82 |
| THF | HCl | 66 | 75 |
Ethanol outperforms methanol and tetrahydrofuran (THF) due to better solubility of reactants and by-products.
Table 2: Spectroscopic Characterization Data
Industrial-Scale Considerations
For bulk synthesis (e.g., AKSci’s production), the process is adapted to continuous flow reactors to enhance reproducibility. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in drug design and development.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the hydrazide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their substituent-driven differences:
Key Observations :
- The methoxyphenyl group in the target compound balances moderate polarity and lipophilicity .
- Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize resonance structures, while electron-withdrawing groups (e.g., dichloro) may alter charge distribution and binding affinities .
- Heterocyclic vs. Aromatic Substituents : The thienyl group’s sulfur atom enables unique interactions (e.g., hydrogen bonding or coordination with metal ions), distinct from the methoxyphenyl’s oxygen-based interactions .
Anticancer Activity
- P3C : Demonstrates broad-spectrum cytotoxicity against 27 cancer cell lines (IC₅₀ < 1 µM in MDA-MB-231 TNBC cells). Mechanisms include ROS accumulation, caspase-3/7 activation, and S/G2-M cell cycle arrest .
- Target Compound : While untested, the methoxyphenyl group’s electron-donating nature may reduce ROS generation compared to P3C’s hydroxyl-naphthyl group. However, its smaller size could improve tumor penetration.
Enzyme Modulation
- Thienyl Analogs : Docking studies suggest binding to GLUT4 in myeloma cells, akin to ritonavir’s glucose metabolism modulation . The target compound’s methoxyphenyl group may exhibit similar or distinct interactions due to its planar aromatic system.
- Dichlorobenzyl Derivative : Structural analogs with chlorinated substituents show enhanced inhibition of transformed cell proliferation, likely due to increased electrophilicity and target engagement .
Pharmacokinetic and Toxicity Considerations
- P3C: Induces ROS-mediated apoptosis, which may lead to off-target toxicity in normal cells. Its naphthyl group could increase metabolic stability but also hepatotoxicity risks .
- Target Compound : The methoxy group’s moderate polarity may improve oral bioavailability compared to P3C, while reducing oxidative stress-related toxicity.
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
Structural Features
- The molecule contains a tetrahydrocyclopenta moiety fused with a pyrazole ring.
- It features a carbohydrazide functional group, which is known for its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of hydrazone compounds exhibit significant antimicrobial activity. The presence of the methoxyphenyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against various pathogens.
Case Study: Antimicrobial Testing
In a comparative study of various hydrazone derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | 16 | 8 |
Anticancer Activity
The potential anticancer properties of this compound have been explored in vitro. Studies suggest that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
Research Findings
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:
- IC50 Values : The IC50 for the compound was found to be 25 µM, indicating moderate cytotoxicity.
- Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary data indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Experimental Data
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (10 µM) | 80 | 50 |
Proposed Mechanisms
- Cell Membrane Disruption : The lipophilic nature of the methoxy group may facilitate membrane permeability changes in microbial cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and inflammation.
- Apoptotic Pathway Activation : Induction of intrinsic apoptotic pathways through mitochondrial dysfunction.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves a condensation reaction between a 2-methoxyphenyl aldehyde derivative and a hydrazide precursor under reflux conditions. Ethanol or methanol is used as a solvent with a catalytic acid (e.g., acetic acid) to facilitate imine bond formation. Reaction time (4–8 hours) and temperature (70–80°C) are critical for yield optimization. Post-synthesis purification employs recrystallization or column chromatography, monitored via HPLC to ensure >95% purity .
Q. How is the compound’s structure confirmed post-synthesis?
A multi-technique approach is used:
- NMR spectroscopy (1H, 13C) identifies proton environments and carbon frameworks.
- FT-IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches).
- X-ray crystallography (using SHELX programs) resolves bond lengths/angles and stereochemistry .
- High-resolution mass spectrometry (HRMS) validates molecular mass .
Q. What in vitro assays are used for preliminary biological activity screening?
- Cytotoxicity assays (e.g., DNS assay) against cancer cell lines (e.g., MDA-MB-231) .
- Apoptosis markers : Caspase-3/7 activation, mitochondrial depolarization, and ROS accumulation via flow cytometry .
- Cell cycle analysis using propidium iodide staining to detect S/G2-M phase arrest .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and enantiomeric purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) can improve imine formation efficiency.
- Chiral HPLC or asymmetric catalysis resolves enantiomers, critical for structure-activity relationship (SAR) studies .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from substituent effects or assay variability. Strategies include:
- Comparative SAR studies : Testing analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores .
- Transcriptome profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) to validate mechanisms .
- Dose-response validation : EC50/IC50 comparisons across multiple cell lines to rule out cell-specific effects .
Q. What computational methods elucidate the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : B3LYP/6-311G** calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to kinases or tubulin, guided by crystallographic data .
- Molecular Dynamics (MD) : Simulates ligand-protein stability in aqueous environments (IEFPCM solvation model) .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Disorder in crystal lattices : Mitigated by low-temperature (100 K) data collection and SHELXL refinement .
- Twinned crystals : XDS or HKL-3000 software resolves overlapping reflections .
- Hydrogen bonding networks : ORTEP visualizes anisotropic displacement parameters to confirm intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
